molecular formula C6H7BrN2O2 B1370711 Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate CAS No. 1072944-71-8

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B1370711
CAS No.: 1072944-71-8
M. Wt: 219.04 g/mol
InChI Key: YLIKWVCFKYAWBV-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of pyrazole chemistry, which began in the late 19th century with the initial discovery of pyrazole heterocycles. The systematic exploration of brominated pyrazole derivatives gained momentum in the mid-20th century as researchers recognized the enhanced reactivity profiles conferred by halogen substitution. The specific acetate ester variant represented in this compound evolved from efforts to create more soluble and synthetically accessible pyrazole intermediates suitable for pharmaceutical applications.

The compound's emergence in the scientific literature coincided with the increasing recognition of pyrazole derivatives as privileged scaffolds in medicinal chemistry. Research from the early 2000s onward demonstrated that the strategic placement of bromine atoms at the 4-position of the pyrazole ring, combined with acetate ester functionality, created compounds with exceptional utility in cross-coupling reactions and nucleophilic substitution processes. This development timeline reflects the broader evolution of heterocyclic chemistry from purely academic curiosity to practical pharmaceutical application.

The synthetic routes leading to this compound have been refined through decades of methodological advancement. Early synthetic approaches often involved multi-step sequences with moderate yields, but contemporary methods have achieved improved efficiency through optimized reaction conditions and refined purification techniques. The compound's current status as a commercially available research chemical reflects the maturation of its synthetic methodology and the recognition of its broad utility in organic synthesis.

Significance in Heterocyclic Chemistry

This compound occupies a central position in heterocyclic chemistry due to its unique combination of structural features that enable diverse chemical transformations. The pyrazole ring system, containing two adjacent nitrogen atoms, provides both nucleophilic and electrophilic reactive sites, while the bromine substituent at the 4-position serves as an excellent leaving group for various substitution reactions. This structural arrangement makes the compound particularly valuable for constructing complex molecular architectures through sequential functionalization strategies.

The compound's significance extends beyond its synthetic utility to encompass its role as a model system for understanding pyrazole reactivity patterns. Research has demonstrated that the electronic effects of the bromine substituent influence the entire pyrazole ring system, affecting both the acidity of the pyrrole-like nitrogen and the basicity of the pyridine-like nitrogen. These electronic perturbations create unique reactivity profiles that distinguish this compound from other pyrazole derivatives and contribute to its specialized applications in synthetic chemistry.

The acetate ester functionality adds another dimension to the compound's significance in heterocyclic chemistry. This group not only enhances solubility in organic solvents but also provides a reactive handle for further chemical modification. The ester linkage can be selectively hydrolyzed, reduced, or transformed through various chemical reactions, enabling the construction of diverse molecular frameworks from a single starting material. This versatility has made this compound a cornerstone compound in the development of combinatorial synthetic approaches to pyrazole-containing molecules.

Position within Pyrazole Derivative Research

Within the extensive landscape of pyrazole derivative research, this compound holds a distinguished position as both a synthetic intermediate and a research tool for exploring structure-activity relationships. Contemporary pharmaceutical research has increasingly focused on pyrazole-containing compounds due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a key building block for accessing these bioactive molecules through systematic structural modifications.

The compound's role in pyrazole derivative research is particularly evident in the development of kinase inhibitors and other enzyme-targeting pharmaceuticals. Research has shown that the 4-bromo substitution pattern provides optimal steric and electronic properties for binding to specific protein targets, while the acetate group offers opportunities for prodrug development and improved pharmacokinetic profiles. This combination of features has made the compound a preferred starting point for medicinal chemistry campaigns targeting various therapeutic areas.

Recent advances in pyrazole derivative research have highlighted the importance of substitution patterns in determining biological activity. Studies comparing different brominated pyrazole acetates have revealed that the 4-position bromination in this compound provides superior synthetic accessibility while maintaining the electronic properties necessary for biological activity. This finding has reinforced the compound's position as a preferred scaffold for pharmaceutical development and has directed research efforts toward exploring its potential in various therapeutic applications.

Research Application Synthetic Utility Target Molecules Reference Studies
Kinase Inhibitor Development Cross-coupling substrate Ruxolitinib intermediates Patent CN107674026B
Anti-inflammatory Agents Nucleophilic substitution Pyrazole-pyrimidine hybrids PMC6154115
Antimicrobial Compounds Cyclization reactions Bipyrazole systems ARKIVOC 2012
Anticancer Research Alkylation reactions Triazole-pyrazole hybrids PMC9139179

Chemical Taxonomy and Classification

This compound belongs to the broader chemical taxonomy of nitrogen-containing heterocycles, specifically classified within the pyrazole family of compounds. The systematic nomenclature reflects its structural complexity, with the International Union of Pure and Applied Chemistry name being this compound, corresponding to Chemical Abstracts Service registry number 1072944-71-8. This classification system places the compound within the larger category of substituted pyrazole acetates, a subclass that has gained significant attention in pharmaceutical research.

The molecular formula C₆H₇BrN₂O₂ and molecular weight of 219.04 grams per mole establish the compound's position within the medium-molecular-weight range of pharmaceutical intermediates. The presence of bromine as a halogen substituent places it within the halogenated pyrazole subfamily, while the acetate ester functionality classifies it among ester-containing heterocycles. This dual classification reflects the compound's hybrid nature and contributes to its versatility in synthetic applications.

The compound's chemical taxonomy extends to its stereochemical and electronic properties. The pyrazole ring system exhibits aromatic character with delocalized π-electron density, while the bromine substituent introduces significant electronic perturbation through both inductive and resonance effects. The acetate group contributes additional polar character and hydrogen-bonding capability, creating a compound with balanced lipophilic and hydrophilic properties. This classification within medium-polarity heterocycles makes it suitable for a wide range of synthetic and biological applications.

Classification Category Specific Assignment Chemical Identifier Structural Feature
Chemical Class Pyrazole Derivative CAS 1072944-71-8 Five-membered heterocycle
Substitution Pattern 4-Bromopyrazole SMILES: O=C(OC)CN1N=CC(Br)=C1 Bromine at position 4
Functional Group Acetate Ester InChI Key: YLIKWVCFKYAWBV-UHFFFAOYSA-N Methyl ester linkage
Molecular Category Medium MW Intermediate Molecular Weight: 219.04 Synthetic building block

Properties

IUPAC Name

methyl 2-(4-bromopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIKWVCFKYAWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650345
Record name Methyl (4-bromo-1H-pyrazol-1-yl)acetate
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Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-71-8
Record name Methyl 4-bromo-1H-pyrazole-1-acetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-bromo-1H-pyrazol-1-yl)acetate
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Preparation Methods

Synthesis via Pyrazole Formation and Subsequent Bromination

One common route starts with the formation of the pyrazole ring, typically by condensation reactions involving hydrazine derivatives and β-ketoesters or related precursors. After pyrazole formation, selective bromination at the 4-position is achieved using brominating agents under controlled conditions to avoid overbromination or side reactions. The acetate methyl ester is introduced either by esterification of the corresponding acid or by using methylated reactants during ring formation.

Alkylation of 4-Bromo-1H-pyrazole

An alternative method involves alkylation of 4-bromo-1H-pyrazole with methyl bromoacetate or related alkylating agents. This nucleophilic substitution attaches the methyl acetate group to the pyrazole nitrogen, yielding the target compound. This method requires careful control of reaction conditions to ensure regioselectivity and high yield.

Coupling Reactions Using Palladium Catalysis

Recent advances include palladium-catalyzed coupling reactions, where brominated pyrazole derivatives are coupled with other heterocyclic boronates or organometallic reagents. Although more often used for complex derivatives, such methods can be adapted for this compound synthesis or its analogs. These reactions typically use mild conditions, such as microwave irradiation in dioxane-water mixtures, and are followed by purification via column chromatography.

Formulation and Purification

After synthesis, the compound is purified by standard organic techniques such as recrystallization or silica gel chromatography. Purity and identity are confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.

Detailed Preparation Protocol (Example)

A representative preparation method can be summarized as follows:

Step Reagents/Conditions Description
1. Pyrazole ring formation Phenyl hydrazine derivatives + methyl acetoacetate or ethyl pyruvate Condensation under reflux to form pyrazole intermediate
2. Bromination Brominating agent (e.g., N-bromosuccinimide) Selective bromination at 4-position of pyrazole ring
3. Alkylation Methyl bromoacetate or equivalent N-alkylation of 4-bromo-1H-pyrazole to introduce methyl acetate group
4. Purification Silica gel chromatography or recrystallization Removal of impurities to obtain pure this compound

This sequence ensures high regioselectivity and yield, with typical yields reported around 80-90% depending on conditions.

Solubility and Formulation Notes

For applications such as in vivo studies, this compound is often prepared as stock solutions in solvents like DMSO and then diluted with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear formulations suitable for biological administration. The solubility and clarity of solutions must be confirmed at each step, using physical methods like vortexing, ultrasound, or mild heating to aid dissolution.

Stock Solution Preparation Table

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.57 22.83 45.65
5 mM Solution Volume (mL) 0.91 4.57 9.13
10 mM Solution Volume (mL) 0.46 2.28 4.57

Volumes correspond to solvent needed to prepare solutions of specified molarity.

Analytical and Research Findings

  • The compound exhibits characteristic spectroscopic signatures consistent with its structure, confirmed by NMR and mass spectrometry.
  • Its bromine substitution at the 4-position of the pyrazole ring enhances its reactivity for further synthetic modifications.
  • It serves as a building block in the synthesis of enzyme inhibitors and anti-inflammatory agents, highlighting the importance of efficient preparation methods.
  • The crystalline structure has been studied to confirm molecular geometry, supporting the synthetic route and purity assessment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate serves as a versatile building block in the synthesis of bioactive molecules. Its structural features allow it to be incorporated into various drug candidates targeting a range of diseases. For instance, modifications of this compound have been explored for developing inhibitors of specific enzymes or receptors, which are crucial in treating conditions like cancer and neurodegenerative diseases .

Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. Its interaction with enzymes can lead to significant changes in cellular metabolism and signaling pathways, making it a valuable tool in pharmacological research .

Materials Science

Development of Novel Materials
In materials science, this compound is utilized in the development of new materials with specific electronic or optical properties. The incorporation of pyrazole moieties into polymer matrices has been shown to enhance the performance of materials used in electronic devices .

Functionalized Polymers
The compound has also been employed in synthesizing functionalized polymers that exhibit unique properties such as improved conductivity or enhanced light absorption. These materials have potential applications in organic electronics and photonics .

Biological Studies

Research on Enzyme Inhibitors
this compound is frequently used in biological studies to investigate enzyme inhibitors. Its ability to modulate enzyme activity makes it an essential compound for understanding metabolic pathways and developing therapeutic agents .

Receptor Modulation
This compound has been studied for its effects on various receptors, including muscarinic acetylcholine receptors. Research indicates that it can act as an allosteric modulator, potentially useful in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Data Table: Summary of Applications

Application Area Details
Medicinal Chemistry Building block for drug synthesis; enzyme inhibitors; potential treatments for cancer and neurodegeneration
Materials Science Development of novel electronic materials; functionalized polymers for organic electronics
Biological Studies Enzyme inhibition studies; receptor modulation for neurological disorders

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the synthesis of various derivatives from this compound, leading to compounds with enhanced antifungal activity. The structure-activity relationship (SAR) was established, indicating that specific substitutions on the pyrazole ring significantly influenced biological efficacy .

Case Study 2: Allosteric Modulation

In preclinical models, compounds derived from this compound were tested as allosteric modulators of the M4 muscarinic acetylcholine receptor. These studies suggested potential therapeutic benefits in treating cognitive disorders associated with Alzheimer's disease, highlighting the compound's relevance in neuropharmacology .

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

The bromine atom and ester group in Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate distinguish it from other pyrazole derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Key Reactivity/Biological Activity Reference
This compound Bromine at C4, methyl ester at C1 Halogen bonding, high bioavailability
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Ethyl ester instead of methyl Similar reactivity but altered lipophilicity
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Amino group replaces bromine Moderate anti-inflammatory activity
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate Propargyl ether substituent Enhanced antimicrobial/anticancer activity
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate Methyl and oxo groups at C3 Unique enzyme inhibition due to steric effects

Key Observations :

  • Bromine vs. Amino Groups: The bromine atom enables nucleophilic substitutions (e.g., Suzuki couplings), whereas the amino group in Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate limits such reactivity but imparts anti-inflammatory properties .
  • Ester Chain Length : Ethyl esters (e.g., Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate) exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability .
  • Propargyl and Oxo Modifications : Propargyl ethers enhance antimicrobial activity due to increased electrophilicity, while oxo groups (as in Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate) introduce ketone reactivity for further derivatization .

Key Insights :

  • Anticancer Potential: While 4,4′-(Arylmethylene)bis-pyrazoles show direct anticancer activity, this compound serves as a scaffold for targeted inhibitors due to its modifiable bromine .
  • Pharmacokinetics : The methyl ester in the target compound enhances bioavailability compared to carboxylic acid analogs (e.g., 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid), which may have reduced cell permeability .

Comparison with Ethyl Analogs :

  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is preferred in large-scale synthesis due to easier handling, but the methyl variant offers faster reaction kinetics in nucleophilic substitutions .

Biological Activity

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its pyrazole ring and a bromo substituent, has been the subject of various studies exploring its potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C₆H₇BrN₂O₂
  • Molecular Weight : Approximately 219.0 g/mol
  • Structure : Contains a five-membered pyrazole ring with a bromo group at the 4-position and an acetate group at the 2-position.

The biological activities of this compound are primarily attributed to its interactions with various enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX), which are crucial in the synthesis of prostaglandins that mediate inflammation.
  • Cell Signaling Modulation : It influences key signaling pathways, notably the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation. This modulation can lead to altered gene expression and cellular metabolism.

Anti-Cancer Properties

This compound has demonstrated potential as an anticancer agent through various mechanisms:

  • Cytotoxicity : Studies have reported that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives showed IC₅₀ values ranging from 2.43 to 14.65 μM, indicating significant growth inhibition .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death. In particular, it has been observed to cause morphological changes in treated cells and increase caspase-3 activity significantly .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory therapies:

  • Inhibition of Prostaglandin Synthesis : Similar pyrazole derivatives have been shown to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Study on Cytotoxicity Demonstrated significant growth inhibition against MDA-MB-231 and HepG2 cell lines with IC₅₀ values between 2.43–14.65 μM .
Mechanism of Action Identified interactions with MAPK/ERK signaling pathways influencing gene expression and cell metabolism.
Enzyme Interaction Studies Showed inhibition of COX enzymes, suggesting potential for anti-inflammatory applications.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-bromo-1H-pyrazole with methyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 pyrazole:chloroacetate) are critical for yields >85%. Competing side reactions, such as over-alkylation, are mitigated by controlled reagent addition . Table 1 : Synthesis Conditions and Yields

Starting MaterialSolventBaseTemp (°C)Yield (%)
4-Bromo-1H-pyrazoleDMFK₂CO₃8087
4-Bromo-1H-pyrazoleMeCNNaH6078

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR confirms the pyrazole ring (δ 7.8–8.2 ppm) and acetate methyl group (δ 3.7 ppm). 13^{13}C NMR identifies the carbonyl (δ 168–170 ppm) and bromine-substituted pyrazole carbons.
  • MS : ESI-MS shows [M+H]⁺ at m/z 233.07 (C₆H₇BrN₂O₂), with isotopic peaks confirming bromine presence. Discrepancies in integration ratios (e.g., pyrazole vs. acetate protons) may arise from dynamic rotational effects, resolvable via variable-temperature NMR .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups, critical for generating derivatives for structure-activity studies. Reactivity is enhanced by electron-withdrawing acetate groups, which polarize the C–Br bond .

Advanced Research Questions

Q. What crystallographic refinement strategies are recommended for resolving this compound derivatives?

SHELXL is preferred for small-molecule refinement. Key steps:

  • Use TWIN and BASF commands to handle twinning (common in brominated compounds).
  • Apply anisotropic displacement parameters (ADPs) for Br and O atoms.
  • Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis for intermolecular interactions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • LogP : Calculated at 0.93 (ChemAxon), indicating moderate lipophilicity.
  • Polar Surface Area (PSA) : 52.3 Ų, suggesting moderate blood-brain barrier permeability.
  • Docking studies : The pyrazole ring forms π-π stacking with target proteins, while the acetate enhances solubility. MD simulations (AMBER/CHARMM) assess binding stability .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Dose-response curves : Replicate assays to rule out false positives (e.g., NIH/NCGC guidelines).
  • Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis), which may explain inconsistent IC₅₀ values.
  • Crystallographic validation : Compare bioactive conformations with solved protein-ligand structures .

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